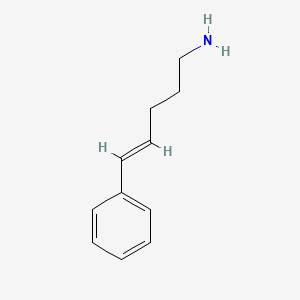

5-Phenylpent-4-en-1-amine

Description

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(E)-5-phenylpent-4-en-1-amine |

InChI |

InChI=1S/C11H15N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10,12H2/b9-5+ |

InChI Key |

PNXDDJPALLQFMY-WEVVVXLNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCN |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylpent-4-en-1-amine can be synthesized through several methods. One common approach is the reductive amination of 5-phenylpent-4-en-1-one. This involves the reaction of the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Another method involves the nucleophilic substitution of 5-phenylpent-4-en-1-bromide with ammonia or an amine. This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of 5-Phenylpent-4-en-1-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 5-phenylpent-4-en-1-aldehyde is another potential method. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives under different conditions.

Reduction: The double bond in the pentene chain can be reduced to form 5-phenylpentan-1-amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Nitro-5-phenylpent-4-en-1-amine, 5-phenylpent-4-en-1-nitrile.

Reduction: 5-Phenylpentan-1-amine.

Substitution: N-acyl-5-phenylpent-4-en-1-amine, N-sulfonyl-5-phenylpent-4-en-1-amine.

Scientific Research Applications

5-Phenylpent-4-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpent-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as a ligand for certain receptors, modulating signal transduction pathways. The phenyl group can enhance its binding affinity to aromatic amino acids in protein active sites .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and regulatory differences between 5-Phenylpent-4-en-1-amine and related compounds:

Key Observations :

- The phenyl group in 5-Phenylpent-4-en-1-amine increases molecular weight and lipophilicity compared to 4-Penten-1-amine and 5-Methylhex-4-en-1-amine.

- The HS code 2921199090 (shared with 4-Penten-1-amine) classifies it under "other acyclic monoamines," indicating similar regulatory handling for trade, including a 6.5% MFN tariff and 9.0% tax rebate rate .

Solubility and Reactivity :

- 4-Penten-1-amine : As a simple unsaturated amine, it is likely more soluble in polar solvents (e.g., water) compared to phenyl-substituted analogs due to reduced steric hindrance and lower molecular weight.

- 5-Phenylpent-4-en-1-amine : The phenyl group reduces water solubility but enhances solubility in organic solvents. The double bond at C4 may participate in addition reactions, similar to 4-Penten-1-amine.

- 5-Methylhex-4-en-1-amine: Safety data indicate precautions for skin/eye irritation, including washing with soap and water upon contact .

Analytical Methods :

Analytical techniques such as GC-MS, HPLC, and NMR are commonly used for identification and quantification of acyclic amines . The phenyl group in 5-Phenylpent-4-en-1-amine would produce distinct spectroscopic signatures (e.g., aromatic proton signals in ¹H NMR) compared to non-aromatic analogs.

Q & A

Q. What are the common synthetic routes for 5-Phenylpent-4-en-1-amine, and how can purity be ensured?

Answer: Synthesis typically involves multi-step organic reactions such as nucleophilic substitution, catalytic hydrogenation, or Wittig-like olefination to introduce the pentenylamine backbone. For example, intermediates like 5-phenylpent-4-enal can be converted to the amine via reductive amination using NaBHCN or Pd/C hydrogenation . Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 5.3–5.7 ppm for the alkene protons). Residual solvents are quantified via GC-MS .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR : H and C NMR to confirm alkene geometry and amine proton environments (e.g., δ 1.5–2.5 ppm for methylene groups adjacent to the amine) .

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving stereochemistry. Twinning or disorder in crystals can be addressed with the TWIN/BASF commands in SHELX .

- IR spectroscopy : Confirm amine N-H stretches (~3300 cm) and alkene C=C (~1650 cm) .

Q. Table 1: Key Characterization Techniques

| Technique | Parameters/Peaks | Application |

|---|---|---|

| H NMR | δ 5.3–5.7 ppm (alkene), δ 1.5–2.5 ppm (CH) | Confirm backbone structure |

| X-ray (SHELXL) | R-factor < 5%, Hooft y < 0.3 | Resolve stereochemical ambiguity |

| HPLC | C18 column, 0.1% TFA in mobile phase | Purity >98% |

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Answer: Discrepancies in bioactivity (e.g., IC variations in enzyme inhibition assays) require cross-validation using orthogonal methods:

Q. What computational strategies are effective for studying interactions between 5-Phenylpent-4-en-1-amine and biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms). Validate with free-energy perturbation (FEP) calculations .

- Molecular Dynamics (MD) : GROMACS or AMBER simulations (50 ns, NPT ensemble) to analyze conformational stability of ligand-receptor complexes .

- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with antimicrobial activity .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables (temperature, catalyst loading, solvent polarity).

- Microwave-assisted synthesis : Reduces reaction time for steps like amide coupling (e.g., 80°C, 30 min vs. 24 hrs conventional) .

- Chiral resolution : Employ Chiralpak AD-H columns or enzymatic kinetic resolution to isolate enantiomers .

Q. What advanced techniques are used to analyze stereochemical effects on bioactivity?

Answer:

- Circular Dichroism (CD) : Detect Cotton effects to confirm enantiomer-specific interactions with chiral biomolecules.

- VCD (Vibrational CD) : Resolve absolute configuration when crystallography is impractical .

- Synchrotron XRD : High-resolution data collection (<1 Å) to refine electron density maps for minor enantiomers .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) per Journal of Organic Chemistry standards .

- Data validation : Use CIF-checking tools (e.g., checkCIF) for crystallographic data and report R values .

- Ethical compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity screening before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.